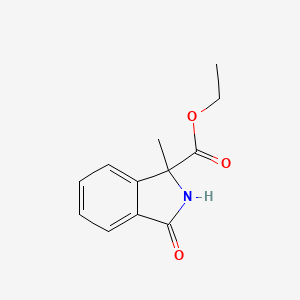

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 1-methyl-3-oxo-2H-isoindole-1-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-11(15)12(2)9-7-5-4-6-8(9)10(14)13-12/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

MLFGQTPVSGIFDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C2=CC=CC=C2C(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate typically involves the reaction of 2-formylbenzoic acid with amines and isocyanides through the Ugi reaction . This multicomponent reaction is known for its efficiency in constructing complex molecules in a single step. The reaction conditions generally include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted isoindolinones.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate has been investigated for its potential pharmacological properties. It is a precursor for synthesizing various isoindoline derivatives, which have shown promise in treating conditions such as arrhythmias and other cardiovascular diseases. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Study: Isoindoline Derivatives for Arrhythmia Treatment

A notable patent (WO2008008022A1) describes the use of isoindoline derivatives, including those derived from this compound, for treating arrhythmias. The derivatives exhibited significant activity against cardiac rhythm disorders, highlighting the therapeutic potential of this compound class .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of bioactive compounds. Its reactivity allows for various transformations that lead to the formation of complex molecules with potential biological activities.

Data Table: Synthetic Pathways Involving this compound

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them suitable candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Activity Assessment

Research published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the ethyl 1-methyl-3-oxoisoindoline structure resulted in enhanced antimicrobial activity against resistant strains of bacteria . This finding underscores the importance of structural optimization in drug design.

Organic Synthesis and Material Science

In addition to its biological applications, this compound is utilized in organic synthesis as a versatile building block. Its ability to undergo various reactions makes it valuable in creating new materials and compounds with desired properties.

Applications in Material Science

The compound has been explored for its potential use in developing new polymers and materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethyl 3-Oxoisoindoline-1-Carboxylate (Unmethylated Analog)

- Structure : Lacks the 1-methyl group present in the target compound.

- Molecular Formula: C₁₁H₁₁NO₃ (MW: 205.21 g/mol) .

- Synthetic Utility: Used as a scaffold for derivatization, as seen in , where alkylation or acylation reactions introduce substituents (e.g., butyl or methoxy-oxopropyl groups) .

Methyl 1-Methyl-β-Carboline-3-Carboxylate

- Structure : Features a β-carboline core (pyrido[3,4-b]indole) with methyl and methyl ester groups .

- Molecular Formula : C₁₄H₁₄N₂O₂ (MW: 242.28 g/mol).

- Key Differences: The β-carboline skeleton confers aromaticity and planar rigidity, contrasting with the non-aromatic isoindoline ring. Synthesis: Oxidized from tetrahydro derivatives using KMnO₄ (71.3% yield), differing from the K₂CO₃-catalyzed methods for isoindolinones . Applications: β-Carbolines are known for neuroactive properties, whereas isoindolinones are explored for antimicrobial or antitumor activity .

Ethyl 2-Butyl-1-(3-Methoxy-3-Oxopropyl)-3-Oxoisoindoline-1-Carboxylate

- Structure : Contains additional 2-butyl and 1-(3-methoxy-3-oxopropyl) substituents .

- Molecular Formula: C₂₁H₂₇NO₆ (MW: 389.45 g/mol).

- Synthesis: Utilizes K₂CO₃ catalysis in DMF, a method adaptable to the target compound for introducing diverse substituents .

Ethyl 1H-Indazole-3-Carboxylate

- Structure : Indazole ring with an ester at the 3-position .

- Molecular Formula : C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol).

- Key Differences: The indazole core is aromatic and contains two adjacent nitrogen atoms, offering distinct electronic properties compared to isoindolinones. Applications: Indazole derivatives are prominent in kinase inhibition, whereas isoindolinones are studied for GABA receptor modulation .

Data Table: Comparative Properties of Ethyl 1-Methyl-3-Oxoisoindoline-1-Carboxylate and Analogs

Research Findings and Implications

Biological Activity

Introduction

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure and potential biological activities. This article explores its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 219.23 g/mol. The compound features a fused benzene and pyrrole-like ring system, which is crucial for its interaction with biological targets. Its structure allows for various chemical modifications that can enhance its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pain pathways and inflammation. Notably, it acts as a blocker of voltage-gated sodium channels, which are critical in pain signaling pathways .

- Ion Channel Modulation : this compound has demonstrated potential as a modulator of ion channels, suggesting its role in managing conditions associated with dysregulated ion channel activity .

- Anti-inflammatory Effects : The compound's ability to inhibit pathways related to inflammation supports its potential use in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms:

Table 1: Summary of Key Research Findings

Case Study: Efficacy in Pain Models

A notable case study involved the use of this compound derivatives in rat models of pain. The study highlighted that certain analogs exhibited significant pain relief comparable to conventional analgesics, supporting the compound's potential therapeutic applications in pain management .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoindoline derivatives. Below is a comparison highlighting its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate | Isoindoline derivative | Contains a benzyl substituent enhancing lipophilicity |

| Ethyl 3-oxoisoindoline-1-carboxylic acid | Carboxylic acid variant | Lacks methyl substitution; more polar and water-soluble |

| Ethyl 2-(4-methoxyphenyl)-3-oxoisoindoline | Methoxy-substituted | Increased electron density due to methoxy group |

This compound stands out due to its specific methyl substitution at the nitrogen position, which may influence its binding affinity and biological activity compared to these related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.